molecular formula C70H56O28 B13426099 Ethylene Terephthalate Cyclic Heptamer

Ethylene Terephthalate Cyclic Heptamer

Cat. No.: B13426099
M. Wt: 1345.2 g/mol
InChI Key: VMQIGRVYMJNUAD-UHFFFAOYSA-N
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Description

Ethylene Terephthalate Cyclic Heptamer is a cyclic oligomer of polyethylene terephthalate (PET). It is characterized by its unique structure, consisting of seven repeating units of ethylene terephthalate.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylene Terephthalate Cyclic Heptamer is typically synthesized through a step-growth polymerization process. This involves the condensation of terephthalic acid with ethylene glycol under high temperatures and pressures. The reaction is catalyzed by metal salts or organic acids to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound often involves the transesterification of dimethyl terephthalate with ethylene glycol. This method is preferred due to its efficiency and the high purity of the resulting product. The reaction conditions are carefully controlled to optimize the yield and minimize the formation of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions: Ethylene Terephthalate Cyclic Heptamer undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as hydroxide ions in aqueous or alcoholic solutions.

Major Products Formed:

Scientific Research Applications

Ethylene Terephthalate Cyclic Heptamer has a wide range of applications in scientific research:

Mechanism of Action

Ethylene Terephthalate Cyclic Heptamer can be compared with other cyclic oligomers of polyethylene terephthalate, such as:

  • Ethylene Terephthalate Cyclic Trimer
  • Ethylene Terephthalate Cyclic Tetramer
  • Ethylene Terephthalate Cyclic Hexamer

Uniqueness: this compound is unique due to its specific ring size, which imparts distinct physical and chemical properties. For instance, its solubility and thermal stability differ from those of smaller or larger cyclic oligomers .

Properties

Molecular Formula

C70H56O28

Molecular Weight

1345.2 g/mol

IUPAC Name

3,6,13,16,23,26,33,36,43,46,53,56,63,66-tetradecaoxaoctacyclo[66.2.2.28,11.218,21.228,31.238,41.248,51.258,61]tetraoctaconta-1(71),8,10,18,20,28,30,38(78),39,41(77),48(76),49,51(75),58(74),59,61(73),68(72),69,79,81,83-henicosaene-2,7,12,17,22,27,32,37,42,47,52,57,62,67-tetradecone

InChI

InChI=1S/C70H56O28/c71-57-43-1-2-44(4-3-43)58(72)86-31-32-88-60(74)46-9-11-48(12-10-46)62(76)90-35-36-92-64(78)50-17-19-52(20-18-50)66(80)94-39-40-96-68(82)54-25-27-56(28-26-54)70(84)98-42-41-97-69(83)55-23-21-53(22-24-55)67(81)95-38-37-93-65(79)51-15-13-49(14-16-51)63(77)91-34-33-89-61(75)47-7-5-45(6-8-47)59(73)87-30-29-85-57/h1-28H,29-42H2

InChI Key

VMQIGRVYMJNUAD-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C2=CC=C(C=C2)C(=O)OCCOC(=O)C3=CC=C(C=C3)C(=O)OCCOC(=O)C4=CC=C(C=C4)C(=O)OCCOC(=O)C5=CC=C(C=C5)C(=O)OCCOC(=O)C6=CC=C(C=C6)C(=O)OCCOC(=O)C7=CC=C(C=C7)C(=O)OCCOC(=O)C8=CC=C(C=C8)C(=O)O1

Origin of Product

United States

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